An In-depth Technical Guide to the Physicochemical Properties of Chlorobutanol Hemihydrate for Research
An In-depth Technical Guide to the Physicochemical Properties of Chlorobutanol Hemihydrate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol Hemihydrate is a versatile organic compound widely utilized in the pharmaceutical industry as a preservative in a variety of formulations, including injectable, ophthalmic, and cosmetic products.[1][2] Its bacteriostatic and fungistatic properties make it an effective agent for preventing microbial contamination and ensuring product integrity.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of Chlorobutanol Hemihydrate, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical characteristics of Chlorobutanol Hemihydrate are summarized in the tables below, providing a consolidated resource for formulation development and stability assessment.
Table 1: General and Physical Properties of Chlorobutanol Hemihydrate
| Property | Value | References |
| Chemical Name | 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate | [1] |
| Synonyms | Chlorbutol, Chloretone | [1][4] |
| Molecular Formula | C₄H₇Cl₃O · ½H₂O | [1] |
| Molecular Weight | 186.47 g/mol | [1] |
| Appearance | Colorless or white crystals, or a white crystalline powder with a characteristic camphoraceous odor. It readily sublimes. | [1][5] |
| Melting Point | Approximately 76-78 °C | [6][7][8] |
| Boiling Point | 167 °C (for the anhydrous form) | [6][7] |
| pKa | 12.87 (Predicted) | [9][10] |
Table 2: Solubility Profile of Chlorobutanol Hemihydrate
| Solvent | Solubility | References |
| Water | Slightly soluble (1 in 125) | [1][11] |
| Alcohol (Ethanol) | Freely soluble (1 in 1) | [1][11] |
| Glycerol | Soluble (1 in 10) | [1][11] |
| Chloroform | Freely soluble | [1] |
| Ether | Freely soluble | [1] |
| Volatile Oils | Freely soluble | [1] |
Table 3: Stability of Chlorobutanol Hemihydrate in Aqueous Solution
| pH | Half-life at 25°C | Reference |
| 3 | 90 years | [1][12] |
| 7.5 | 0.23 years (approximately 3 months) | [1][7][12] |
The degradation of chlorobutanol in aqueous solutions is catalyzed by hydroxide ions, with stability significantly decreasing as the pH increases.[1][7][12] The overall rate equation for its degradation is: Rate = k₁[chlorobutanol] + k₂[chlorobutanol][OH⁻] [1][12]
Experimental Protocols
Detailed methodologies for key experiments as described in the European Pharmacopoeia are provided below.
Assay (Argentometric Titration)
This method determines the purity of Chlorobutanol Hemihydrate.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.100 g of Chlorobutanol Hemihydrate and dissolve it in 20 ml of ethanol (96%).
-
Hydrolysis: Add 10 ml of dilute sodium hydroxide solution, heat the mixture in a water bath for 5 minutes, and then cool.
-
Acidification and Precipitation: Add 20 ml of dilute nitric acid, followed by 25.0 ml of 0.1 M silver nitrate and 2 ml of dibutyl phthalate. Shake the mixture vigorously.
-
Titration: Add 2 ml of ferric ammonium sulfate solution R2 and titrate with 0.1 M ammonium thiocyanate until an orange color is obtained.
-
Calculation: 1 ml of 0.1 M silver nitrate is equivalent to 5.92 mg of C₄H₇Cl₃O.[6][8]
Determination of Water Content (Karl Fischer Titration)
This protocol is for quantifying the water content in Chlorobutanol Hemihydrate.
Methodology:
-
Apparatus: Use a Karl Fischer titrator.
-
Sample Preparation: Accurately weigh 0.300 g of the substance.
-
Titration: Titrate with the Karl Fischer reagent. The water content should be between 4.5% and 5.5%.[6]
Identification Tests
A series of tests to confirm the identity of Chlorobutanol Hemihydrate.
Test A (Pyridine Reaction):
-
Add about 20 mg of the substance to a mixture of 1 ml of pyridine and 2 ml of strong sodium hydroxide solution.
-
Heat in a water bath and shake.
Test B (Reaction with Ammoniacal Silver Nitrate):
-
Add about 20 mg of the substance to 5 ml of ammoniacal silver nitrate solution.
-
Warm the mixture slightly. A black precipitate will form.[6][8]
Test C (Iodoform Test):
-
To about 20 mg of the substance, add 3 ml of 1 M sodium hydroxide and shake to dissolve.
-
Add 5 ml of water and then slowly add 2 ml of iodinated potassium iodide solution. A yellowish precipitate will form.[6][8]
Visualizations
Synthesis of Chlorobutanol Hemihydrate
The synthesis of Chlorobutanol involves the nucleophilic addition of chloroform to acetone in the presence of a strong base like potassium hydroxide.
Caption: Workflow for the synthesis of Chlorobutanol Hemihydrate.
Analytical Workflow for Quality Control
A typical workflow for the quality control analysis of Chlorobutanol Hemihydrate based on pharmacopeial methods.
Caption: Quality control analytical workflow for Chlorobutanol Hemihydrate.
Conclusion
This technical guide provides essential physicochemical data and detailed experimental protocols for Chlorobutanol Hemihydrate, serving as a critical resource for its application in pharmaceutical research and development. The compiled information on its properties, stability, and analytical methods will aid in the formulation of safe, stable, and effective drug products. The provided visualizations of the synthesis and analytical workflows offer a clear and concise understanding of the key processes involved with this important pharmaceutical excipient.
References
- 1. The kinetics of degradation of chlorobutanol. | Semantic Scholar [semanticscholar.org]
- 2. The kinetics of degradation of chlorobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. drugfuture.com [drugfuture.com]
- 6. phexcom.com [phexcom.com]
- 7. Chlorobutanol hemihydrate BP Ph Eur USP NF JP EP Grade Manufacturers [anmol.org]
- 8. Chlorobutanol CAS#: 57-15-8 [m.chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. athenstaedt.de [athenstaedt.de]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
